1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane
Description
The exact mass of the compound this compound is 449.19844227 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3,4-diethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-5-29-19-12-11-18(15-20(19)30-6-2)22(26)25-17(4)21(16(3)23-25)31(27,28)24-13-9-7-8-10-14-24/h11-12,15H,5-10,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBOKMFEQFWGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCCC3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring, a sulfonyl group, and an azepane moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It might interact with various receptors, influencing signaling pathways that regulate physiological responses.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity , particularly against certain cancer cell lines. A study demonstrated that it effectively inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Anti-inflammatory Effects
Another significant biological activity is its anti-inflammatory effect . In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency at lower concentrations. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Anti-inflammatory Response
A study investigating the anti-inflammatory properties involved treating LPS-stimulated macrophages with the compound. The results showed a marked reduction in TNF-alpha and IL-6 levels compared to untreated controls. This highlights its potential application in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
